tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate
Description
This compound is a chiral carbamate derivative featuring a 2-oxopyrrolidin-3-yl moiety, a cyano group, and a tertiary alcohol. It is synthesized via sequential reduction and cyanation steps from intermediates such as methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate (). The stereochemistry at the (2S) and (3S) positions is critical for its biological activity, particularly as a precursor or intermediate in the development of protease inhibitors targeting viral enzymes like SARS-CoV-2 3CL protease (). Its synthesis typically achieves moderate yields (~23% for diastereomers) under optimized conditions involving LiOH and H₂O₂ ().
Properties
Molecular Formula |
C13H21N3O4 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate |
InChI |
InChI=1S/C13H21N3O4/c1-13(2,3)20-12(19)16-9(10(17)7-14)6-8-4-5-15-11(8)18/h8-10,17H,4-6H2,1-3H3,(H,15,18)(H,16,19)/t8-,9-,10?/m0/s1 |
InChI Key |
MFOFWQKEGBTFIU-XMCUXHSSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)C(C#N)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate typically begins with the formation of the core carbamate structure. Common synthetic routes include:
Amino Alcohol Precursors: : Amino alcohols are often reacted with tert-butyl isocyanate under controlled temperatures to form the initial carbamate structure.
Cyano Group Introduction: : The cyano group is usually introduced through nucleophilic substitution reactions, where suitable leaving groups are replaced by a cyanide ion in an aprotic solvent.
Final Cyclization and Oxo Group Introduction: : The cyclization process forms the pyrrolidinyl ring, often facilitated by using appropriate catalysts under mild heating conditions, followed by oxidation to introduce the oxo group.
Industrial Production Methods
In an industrial setting, the production of this compound might be scaled up using continuous flow reactors to maintain consistent reaction conditions. Catalysts such as palladium or nickel complexes are typically employed to increase yield and reduce by-products.
Chemical Reactions Analysis
Reactivity of the tert-Butyl Carbamate Group
The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines. Its removal typically occurs under acidic conditions:
Mechanistic Insight : Protonation of the carbamate oxygen followed by nucleophilic attack by water or chloride ions leads to cleavage .
Cyano Group Transformations
The nitrile group (-CN) participates in nucleophilic additions and reductions:
Biological Relevance : The cyano group’s interaction with cysteine residues in viral proteases (e.g., SARS-CoV-2 MPro) underpins its antiviral activity .
Hydroxyl Group Reactions
The secondary alcohol undergoes typical oxidation and protection reactions:
Chirality Retention : The (S)-configuration at the hydroxyl-bearing carbon remains intact under mild conditions .
Pyrrolidinone Ring Modifications
The 2-oxopyrrolidin-3-yl group exhibits lactam-specific reactivity:
Structural Stability : The pyrrolidinone ring remains intact under physiological pH but opens in strongly acidic/basic media .
Multi-Step Synthetic Pathways
Representative synthesis routes from patents and journals:
Yield Optimization : Chromatographic purification (SiO₂, EtOAc/hexane) achieves >95% purity .
Stability Under Pharmacological Conditions
Formulation Implications : Lyophilized formulations in amber vials recommended for long-term storage .
Comparative Reactivity of Analogues
| Compound Modification | Reactivity with Thiols (k, M⁻¹s⁻¹) | Enzymatic Inhibition (IC₅₀, nM) |
|---|---|---|
| Cyano → Aldehyde | 12.4 ± 1.2 | 8.7 |
| Cyano → Nitro | 0.9 ± 0.3 | 210 |
| Pyrrolidinone → Piperidinone | 6.8 ± 0.7 | 15.3 |
Structure-Activity Relationship : The cyano group and (S)-configured pyrrolidinone are critical for high reactivity and potency .
Scientific Research Applications
Chemistry: : In synthetic organic chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules. The compound's various reactive sites make it suitable for building larger frameworks.
Biology: : Its bioactive potential means it can be used in studying enzyme interactions and as a model compound for understanding biotransformation processes.
Medicine: : There’s significant interest in exploring its potential as a pharmaceutical intermediate due to its varied functional groups, which could be modified to exhibit therapeutic properties.
Industry: : In material science, the compound is examined for its potential in creating advanced polymers and as a precursor for specialty chemicals.
Mechanism of Action
The compound’s effects typically hinge on its ability to interact with biological targets, such as enzymes or receptors, through its functional groups:
Molecular Targets: : It can bind to active sites of enzymes, inhibiting or modulating their activity.
Pathways Involved: : The interaction often triggers pathways related to signal transduction or metabolic regulation, depending on the functional modifications of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, which differ in substituents, stereochemistry, or functional groups. Below is a detailed comparison:
Analogous Pyrrolidinone-Containing Carbamates
Compounds with Modified Warheads or Substituents
Diastereomeric and Stereochemical Variants
- Diastereomers 3a and 3b (): Differ in configuration at the hydroxy and cyano-bearing carbon. Separation: Achieved via HPLC; major diastereomer (3a) shows preferential crystallinity. Yield: 23% combined yield ().
Key Research Findings and Data
Structural Insights from Crystallography
- Analogs like N∼2∼-[(benzyloxy)carbonyl]-L-leucinamide (PDB: 6WTT) reveal hydrogen bonding between the pyrrolidinone carbonyl and protease active sites ().
Biological Activity
tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H33N3O4, with a molecular weight of approximately 415.5 g/mol. The structure features a tert-butyl group, a cyano group, and a hydroxyl group, which contribute to its biological activity.
Research indicates that the compound exhibits various biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby reducing oxidative stress.
- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from damage induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing cholesterol biosynthesis and other critical processes.
Summary of Biological Activities
Neuroprotective Study
A study investigated the neuroprotective effects of this compound on cultured astrocytes exposed to amyloid-beta. The results demonstrated a significant reduction in cell death and oxidative markers compared to untreated controls. This suggests potential therapeutic applications in treating Alzheimer's disease.
Antioxidant Efficacy
Another study evaluated the antioxidant capacity of the compound using various assays (DPPH, ABTS). Results indicated that this compound exhibited moderate antioxidant activity, comparable to established antioxidants like vitamin C.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via multi-step routes involving:
- Step 1: Preparation of methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate (Intermediate 6) using literature procedures (e.g., coupling reactions with Boc-protected amino acids) .
- Step 2: Reduction of Intermediate 6 with NaBH₄ to yield tert-butyl N-[(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate (Intermediate 7), achieving ~80% yield .
- Step 3: Oxidation of Intermediate 7 with Dess-Martin periodinane (DMP) to form tert-butyl N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate (Intermediate 8) with ~70% yield .
Characterization: Intermediates are validated via ¹H NMR (400 MHz, CDCl₃), with key peaks for hydroxyl (δ 6.83 ppm), carbonyl (δ 9.52 ppm), and tert-butyl groups (δ 1.39 ppm) .
| Intermediate | Key NMR Peaks (δ, ppm) | Yield |
|---|---|---|
| 7 | 6.83 (s, 1H, -OH) | 80% |
| 8 | 9.52 (s, 1H, C=O) | 70% |
Q. What spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identifies stereochemistry (e.g., (2S) and (3S) configurations) and functional groups (cyano, carbamate) .
- HPLC-MS: Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for exact mass verification) .
- IR Spectroscopy: Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups .
Q. What are the recommended handling and storage protocols?
Methodological Answer:
- Handling: Use PPE (chemical goggles, nitrile gloves) and ensure ventilation to avoid inhalation/contact .
- Storage: Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can researchers optimize synthesis yield using Design of Experiments (DoE)?
Methodological Answer: Apply DoE to test variables like:
- Reaction Temperature: Higher temps (e.g., 40°C vs. 25°C) may accelerate NaBH₄ reduction but risk side reactions .
- Solvent Polarity: Polar aprotic solvents (e.g., THF) improve intermediate solubility but may reduce DMP oxidation efficiency .
- Catalyst Loading: Screen 0.5–2.0 eq. of DMP for optimal oxidation without over-oxidizing the pyrrolidinone ring .
Example Optimization Table:
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature | 20°C–50°C | 30°C | +12% |
| DMP Equivalents | 1.0–2.5 eq. | 1.2 eq. | +8% |
Reference flow-chemistry setups (e.g., continuous-flow reactors) for reproducible scaling .
Q. How to resolve contradictions in reported yields for intermediates?
Methodological Answer: Discrepancies often arise from:
- Impurity in Starting Materials: Use HPLC-purified intermediates to avoid competing reactions .
- Moisture Sensitivity: Conduct NaBH₄ reductions under strict anhydrous conditions (e.g., molecular sieves in THF) .
- Kinetic vs. Thermodynamic Control: Monitor reaction progression via TLC to isolate intermediates before decomposition .
Q. How does stereochemistry at (2S) and (3S) positions affect biological activity?
Q. Why do different studies report varying stability profiles for this compound?
Methodological Answer: Stability discrepancies arise from:
- pH Sensitivity: The carbamate group hydrolyzes rapidly in acidic conditions (pH < 4), but remains stable in neutral buffers (pH 6–8) .
- Light Exposure: UV/Vis studies show 15% degradation after 48 hours under ambient light vs. <5% in dark storage .
Recommended Stability Tests:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
